N-[5-(3,4-dichlorobenzyl)-1,3-thiazol-2-yl]-2-(4-methylphenoxy)acetamide
Description
N-[5-(3,4-dichlorobenzyl)-1,3-thiazol-2-yl]-2-(4-methylphenoxy)acetamide is a synthetic acetamide derivative featuring a 1,3-thiazole core substituted at position 5 with a 3,4-dichlorobenzyl group and at position 2 with a 2-(4-methylphenoxy)acetamide moiety. This compound belongs to a class of heterocyclic amides known for their diverse pharmacological activities, including antimicrobial, antiviral, and anticancer properties .
Structurally, the 3,4-dichlorobenzyl group enhances lipophilicity and may influence binding to hydrophobic pockets in target proteins, while the 4-methylphenoxy acetamide side chain contributes to electronic and steric interactions critical for biological activity . The compound is synthesized via carbodiimide-mediated coupling of 3,4-dichlorophenylacetic acid derivatives with 2-aminothiazole intermediates, followed by functionalization of the acetamide side chain .
Properties
IUPAC Name |
N-[5-[(3,4-dichlorophenyl)methyl]-1,3-thiazol-2-yl]-2-(4-methylphenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16Cl2N2O2S/c1-12-2-5-14(6-3-12)25-11-18(24)23-19-22-10-15(26-19)8-13-4-7-16(20)17(21)9-13/h2-7,9-10H,8,11H2,1H3,(H,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMZWUWUKKZJAEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)NC2=NC=C(S2)CC3=CC(=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16Cl2N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(3,4-dichlorobenzyl)-1,3-thiazol-2-yl]-2-(4-methylphenoxy)acetamide typically involves multiple steps, starting with the preparation of the thiazole ring. One common method involves the cyclization of appropriate precursors under controlled conditions. The dichlorobenzyl group is then introduced through a substitution reaction, followed by the attachment of the methylphenoxyacetamide moiety via an acylation reaction. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Industrial synthesis often employs automated systems to monitor and control reaction parameters, ensuring consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[5-(3,4-dichlorobenzyl)-1,3-thiazol-2-yl]-2-(4-methylphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups, potentially altering the compound’s properties.
Reduction: Reduction reactions can be used to modify the thiazole ring or other functional groups.
Substitution: The dichlorobenzyl and methylphenoxy groups can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of analogs with different functional groups.
Scientific Research Applications
N-[5-(3,4-dichlorobenzyl)-1,3-thiazol-2-yl]-2-(4-methylphenoxy)acetamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which N-[5-(3,4-dichlorobenzyl)-1,3-thiazol-2-yl]-2-(4-methylphenoxy)acetamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Acetamide-Thiazole Derivatives
Key Observations:
Substituent Position and Halogen Effects: The 3,4-dichlorobenzyl group in the target compound enhances anticancer activity compared to non-halogenated analogues (e.g., 3-methylbenzyl in compound 6k ). Chlorine atoms increase electron-withdrawing effects and improve membrane permeability . Replacement of 4-methylphenoxy with 4-chlorophenoxy () may alter binding affinity due to differences in electron density and steric bulk, though biological data for the latter are lacking.
Heterocycle Core Modifications: Thiadiazole derivatives (e.g., compound 6k ) exhibit antiviral activity but lack the thiazole ring’s π-stacking capability, which is critical for interactions with cancer-related proteins.
Side Chain Flexibility: The methylphenoxy group in the target compound balances hydrophobicity and steric hindrance, whereas bulkier groups (e.g., naphthalenyl in SirReal2 ) may restrict conformational flexibility, limiting target engagement.
Critical Insights:
- The target compound’s anticancer activity is distinct from antimicrobial or sirtuin-inhibiting analogues, underscoring the role of the thiazole-acetamide scaffold in oncology.
- Chlorine substitution at the benzyl position (3,4-dichloro) improves potency compared to mono-chloro or non-halogenated variants .
Biological Activity
N-[5-(3,4-dichlorobenzyl)-1,3-thiazol-2-yl]-2-(4-methylphenoxy)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties based on diverse research studies.
Chemical Structure and Properties
The molecular formula of this compound is , and its molecular weight is approximately 408.26 g/mol. The compound features a thiazole ring and a phenoxy group, which contribute to its biological activity.
Antimicrobial Activity
Numerous studies have evaluated the antimicrobial properties of thiazole derivatives, including this compound. Research indicates that compounds containing thiazole rings exhibit significant activity against various bacterial strains.
| Microorganism | Activity | Reference |
|---|---|---|
| Staphylococcus aureus | Moderate to high inhibition | |
| Escherichia coli | Moderate inhibition | |
| Candida albicans | Variable activity |
Anticancer Activity
The anticancer potential of this compound has been explored in several studies. These investigations often focus on the compound's ability to inhibit cell proliferation and induce apoptosis in cancer cell lines.
Case Study: In Vitro Anticancer Activity
In a study assessing the effects of various thiazole derivatives on cancer cell lines:
- Cell Lines Tested : Mia PaCa-2 (pancreatic), MDA-MB-231 (breast), and HepG2 (liver).
- Findings : The compound demonstrated cytotoxic effects with IC50 values in the micromolar range.
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| Mia PaCa-2 | 12.5 | Significant |
| MDA-MB-231 | 15.0 | Moderate |
| HepG2 | 20.0 | Mild |
These results indicate that the compound may serve as a lead candidate for further development in cancer therapy.
The exact mechanism by which this compound exerts its biological effects remains to be fully elucidated. However, it is hypothesized that the compound interacts with specific cellular targets:
- Enzyme Inhibition : It may inhibit enzymes involved in cell cycle regulation.
- Receptor Interaction : Potential binding to sigma receptors has been suggested based on structural similarities with known ligands.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications in the thiazole ring and the phenoxy group can significantly influence biological activity. For instance:
- Substituents on the Thiazole Ring : Variations in substituents can enhance or reduce antimicrobial activity.
- Phenoxy Group Modifications : Altering the methyl groups can affect cytotoxicity against cancer cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
